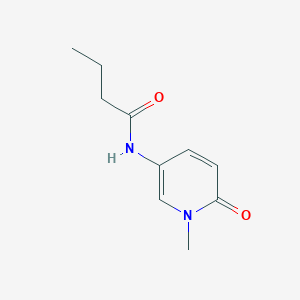
N-(1-methyl-6-oxopyridin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-6-oxopyridin-3-yl)butanamide, also known as J147, is a synthetic compound that has been found to exhibit neuroprotective and cognitive-enhancing properties. It was initially developed as a potential treatment for Alzheimer's disease, but recent studies have also suggested its potential for treating other neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of N-(1-methyl-6-oxopyridin-3-yl)butanamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons. It also appears to reduce inflammation and oxidative stress, both of which are known to contribute to neurodegeneration.
Biochemical and Physiological Effects:
N-(1-methyl-6-oxopyridin-3-yl)butanamide has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It also appears to reduce levels of amyloid beta, a protein that is known to accumulate in the brains of Alzheimer's patients.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-methyl-6-oxopyridin-3-yl)butanamide in lab experiments is that it has been extensively studied and has a well-established safety profile. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural compounds found in the body.
Orientations Futures
There are several potential future directions for research on N-(1-methyl-6-oxopyridin-3-yl)butanamide. One area of focus could be on optimizing its dosing and administration for clinical use. Another area of focus could be on exploring its potential for treating other neurodegenerative diseases, such as multiple sclerosis or amyotrophic lateral sclerosis (ALS). Additionally, further research could be done to better understand its mechanism of action and to identify additional pathways through which it may exert its effects.
Méthodes De Synthèse
N-(1-methyl-6-oxopyridin-3-yl)butanamide is synthesized through a series of chemical reactions, starting with the compound curcumin. Curcumin is reacted with various other compounds, including cyclohexanone, acetic anhydride, and methylamine, to produce the final product.
Applications De Recherche Scientifique
N-(1-methyl-6-oxopyridin-3-yl)butanamide has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been found to improve cognitive function and memory in animal models of these diseases.
Propriétés
IUPAC Name |
N-(1-methyl-6-oxopyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-9(13)11-8-5-6-10(14)12(2)7-8/h5-7H,3-4H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYGHJZHBWDSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN(C(=O)C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-6-oxopyridin-3-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

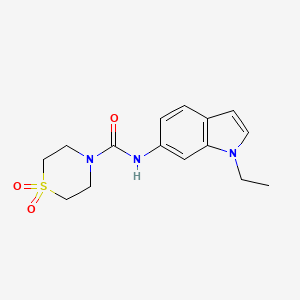
![N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B7586699.png)
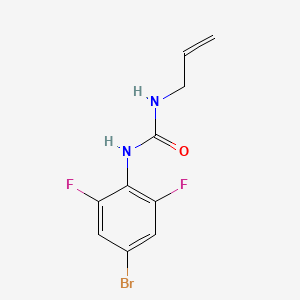
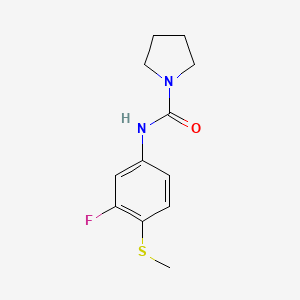
![(3S)-N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7586718.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)
![(2S,3S)-3-methyl-2-[(2-pyridin-4-ylsulfanylacetyl)amino]pentanoic acid](/img/structure/B7586735.png)
![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)

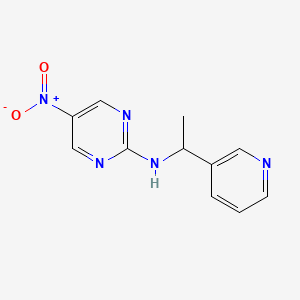
![2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7586779.png)
![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)